2-chloro-N-(2-methanesulfonylphenyl)propanamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-7(11)10(13)12-8-5-3-4-6-9(8)16(2,14)15/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLXYSXKTSDKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methanesulfonylphenyl)propanamide primarily involves the acylation of an appropriately substituted aniline derivative with a chlorinated propanoyl intermediate.
-
- 2-methanesulfonylaniline (2-methanesulfonylphenylamine)
- 2-chloropropanoyl chloride or equivalent chlorinating agent
Typical Reaction:
The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-methanesulfonylaniline attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride, leading to the formation of the amide bond and incorporation of the chlorine atom at the alpha position of the propanamide.-
- Solvent: Often polar aprotic solvents such as dichloromethane or tetrahydrofuran are used to dissolve reactants and facilitate the reaction.
- Temperature: Controlled low to moderate temperatures (0°C to room temperature) to minimize side reactions.
- Base: A mild base (e.g., triethylamine) is typically added to neutralize the hydrochloric acid formed during the reaction.
- Time: Reaction times vary from 1 to 4 hours depending on scale and conditions.
-
- Post-reaction, the mixture is quenched and subjected to extraction.
- Purification is generally achieved by crystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the synthesis is scaled up with attention to:
- Reactor Design: Use of large-scale batch or continuous flow reactors to optimize mixing and temperature control.
- Reaction Optimization: Parameters such as reagent stoichiometry, solvent choice, temperature, and reaction time are optimized to maximize yield and purity.
- Purification: Industrial crystallization techniques are employed to isolate the compound in a pure, stable form.
- Safety and Environmental Controls: Proper handling of chlorinating agents and solvents with appropriate waste management.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Products Formed | Notes |
|---|---|---|---|
| Acylation | 2-chloropropanoyl chloride, base | This compound | Key step forming amide bond and introducing Cl |
| Chlorination | SOCl2, PCl5, or chlorinating agents | Chlorinated propanamide intermediate | Alternative to direct use of acyl chloride |
| Oxidation | KMnO4, H2O2 | Sulfone derivatives | Can oxidize sulfonyl groups if desired |
| Reduction | LiAlH4, NaBH4 | Sulfide derivatives | Reduction of sulfonyl to sulfide groups |
| Substitution | NaOMe, KOtBu | Substituted derivatives | Chlorine can be substituted by nucleophiles |
Retrosynthesis and AI-Powered Planning
Advanced retrosynthetic tools utilize databases such as PISTACHIO, REAXYS, and BKMS_METABOLIC to predict efficient synthetic routes for this compound. These tools suggest one-step or multi-step syntheses focusing on commercially available intermediates and reagents, optimizing for yield and cost-effectiveness.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome | Scale | Notes |
|---|---|---|---|---|
| Acylation | 2-methanesulfonylaniline + 2-chloropropanoyl chloride + base | Formation of amide with Cl group | Lab to Industrial | Requires controlled temp, base |
| Chlorination (alternative) | Propanamide + SOCl2/PCl5 | Introduction of Cl at alpha carbon | Lab scale | Used if acyl chloride not available |
| Purification | Crystallization, chromatography | Pure compound | All scales | Critical for product quality |
| Oxidation/Reduction (optional) | KMnO4, H2O2 / LiAlH4, NaBH4 | Sulfone or sulfide derivatives | Specialized | For derivative synthesis |
Research Findings and Notes
- The compound exhibits stable amide bonding with chlorine substitution that can undergo further chemical transformations.
- Crystallographic studies (though on related compounds) show stable molecular conformations and hydrogen bonding patterns, which are important for purification and formulation.
- Industrial synthesis emphasizes safety due to the use of chlorinating agents and sulfonyl groups.
- The preparation methods are well-established, with variations depending on the availability of starting materials and desired scale.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methanesulfonylphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-chloro-N-(2-methanesulfonylphenyl
Biological Activity
2-chloro-N-(2-methanesulfonylphenyl)propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C11H12ClN1O3S. The presence of the chloro and methanesulfonyl groups is significant as they influence the compound's interaction with biological targets.
Cyclooxygenase (COX) Inhibition
Research indicates that compounds similar to this compound exhibit selective inhibition of COX-2, an enzyme involved in inflammatory processes. For instance, studies have shown that certain derivatives possess IC50 values ranging from 0.22 to 1.27 µM for COX-2, while showing minimal activity against COX-1 (IC50 > 100 µM) . This selectivity is crucial for reducing gastrointestinal side effects commonly associated with non-selective NSAIDs.
Nitric Oxide Release
Another mechanism involves the release of nitric oxide (NO), which has implications in cancer therapy. Compounds structurally related to this compound have demonstrated spontaneous NO release rates between 10% and 22%, which can enhance radiosensitizing effects in tumor cells . This property is particularly relevant for enhancing the efficacy of radiotherapy in cancer treatment.
In Vitro Studies
- Cell Viability Assays : In vitro studies have shown that at concentrations around 10 µM, related compounds can significantly affect cell viability in various cancer cell lines, including those expressing high levels of COX-2. For example, a study indicated enhanced radiosensitivity in melanoma cells treated with COX-2 inhibitors shortly before irradiation .
- Root Growth Inhibition : A related compound was tested for its root growth-inhibitory activity using rape seed germination assays. At a concentration of , it exhibited a potent root growth inhibition of up to 76% .
Case Studies
- Melanoma Treatment : A specific case study demonstrated that the application of COX-2 inhibitors like this compound before radiation therapy resulted in a marked decrease in clonogenic survival in melanoma cells, suggesting potential as an adjunct therapy in cancer treatment .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Study | Target | Concentration | Effect | IC50 (µM) |
|---|---|---|---|---|
| In Vitro Cell Viability | Melanoma Cells | 10 µM | Enhanced radiosensitivity | Not specified |
| Germination Assay | Rape Seed | Root growth inhibition (76%) | Not specified | |
| COX-2 Inhibition | COX-2 Enzyme | Varies | Selective inhibition | 0.22 - 1.27 |
| Nitric Oxide Release | Tumor Cells | Varies | Spontaneous NO release (10%-22%) | Not specified |
Comparison with Similar Compounds
Solubility and Crystallization
- CNMP exhibits high solubility in toluene (up to 100 g/kg at 25°C), enabling efficient continuous crystallization .
- The methanesulfonyl group in the target compound is expected to reduce solubility in nonpolar solvents (e.g., hexane) but enhance it in polar aprotic solvents (e.g., DMSO) due to increased polarity .
Physicochemical Properties
The methanesulfonyl group’s electron-withdrawing nature alters the compound’s electronic profile compared to methyl or nitro analogs:
- Polarity : Higher than CNMP or nitro derivatives, favoring interactions with polar solvents or biological targets.
- Thermal Stability : Likely superior to nitro analogs due to the stability of sulfonyl groups under thermal stress .
- Hydrogen Bonding: The –SO₂CH₃ group can act as both hydrogen bond acceptor and donor, enhancing crystal packing efficiency .
Q & A
Q. What are the most common synthetic routes for 2-chloro-N-(2-methanesulfonylphenyl)propanamide, and how can reaction yields be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Chloroacetyl chloride route : Refluxing 2-methanesulfonylaniline with chloroacetyl chloride in the presence of triethylamine (4–6 hours) yields the product after recrystallization (petroleum ether) .
- DCC coupling : Using (S)-2-chloropropanoic acid and DCC (N,N′-dicyclohexylcarbodiimide) with amines at 0°C in dichloromethane achieves ~79% yield after column chromatography (hexane/ethyl acetate) .
Optimization strategies : - Temperature control : Maintain 0°C during coupling to minimize side reactions.
- Purification : Use TLC to monitor reaction progress and optimize solvent systems for recrystallization.
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : H and C NMR are critical for confirming the amide bond and substituent positions (e.g., δ 1.53 ppm for methyl groups in chloro-propanamide derivatives) .
- HPLC : Purity assessment (>99%) using C18 columns with UV detection at 220 nm .
- Mass spectrometry : ESI-MS or HR-ESI-MS to verify molecular weight (e.g., m/z 338.2 [M+H]) .
Q. How should this compound be stored and handled to ensure stability?
- Storage : At 2–8°C in airtight, light-protected containers to prevent hydrolysis of the chloro and sulfonyl groups .
- Safety : Use fume hoods, gloves, and goggles due to potential irritancy. Avoid skin contact and inhalation .
Advanced Research Questions
Q. What structure-activity relationships (SAR) have been identified for chloro-propanamide derivatives in pharmacological studies?
- Substituent effects :
- Methanesulfonyl group : Enhances solubility and target binding via polar interactions .
- Chloro group : Critical for bioactivity; replacing it with bromo or nitro groups reduces potency in opioid receptor assays .
- Stereochemistry : (R)-isomers of propanamide derivatives show higher antinociceptive activity than (S)-isomers in rodent models .
Q. How can synthetic methodologies be optimized to improve enantiomeric purity for biological studies?
- Chiral resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers .
- Asymmetric synthesis : Employ chiral catalysts like BINOL-derived phosphoric acids during coupling to achieve >90% enantiomeric excess .
Q. What crystallographic data are available for related compounds, and how can they inform structural studies?
- Crystal packing : Derivatives like N-(2-chlorophenylsulfonyl)-2,2-dimethylpropanamide crystallize in a triclinic system (space group P1) with unit cell parameters a=8.785 Å, b=8.914 Å, c=9.313 Å .
- Hydrogen bonding : Amide carbonyl groups form intermolecular H-bonds with sulfonyl oxygen atoms, stabilizing the crystal lattice .
Methodological Insights Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
